Bdp-nac
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Overview
Description
Preparation Methods
BDP-NAC is synthesized through a series of chemical reactions involving the conjugation of N-acetyl cysteine to a benzyl disulfide-based compound. The synthesis involves the deprotection of a boronic acid pinacol ester functionality by hydrogen peroxide, leading to the formation of the desired persulfide donor . The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the stability and purity of the final product .
Chemical Reactions Analysis
BDP-NAC undergoes several types of chemical reactions, including:
Reduction: The persulfide donor can be reduced to its corresponding thiol form under certain conditions.
Substitution: The benzyl disulfide moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen peroxide, thiols, and nucleophiles. The major products formed from these reactions are the persulfide of N-acetyl cysteine and its corresponding thiol derivatives .
Scientific Research Applications
BDP-NAC has a wide range of scientific research applications, including:
Mechanism of Action
BDP-NAC exerts its effects through the release of the persulfide of N-acetyl cysteine in response to reactive oxygen species. The persulfide interacts with cellular targets, such as protein thiols, to mitigate oxidative damage and restore cellular redox balance . The molecular pathways involved include the activation of antioxidant defense mechanisms and the inhibition of oxidative stress-induced cell death .
Comparison with Similar Compounds
BDP-NAC is unique compared to other persulfide donors due to its selective response to hydrogen peroxide and its sustained release of the persulfide of N-acetyl cysteine . Similar compounds include:
Sodium sulfide: A common hydrogen sulfide donor with less selectivity towards reactive oxygen species.
Carbonyl sulfide-releasing compounds: These compounds release carbonyl sulfide instead of persulfides and have distinct physiological effects.
This compound’s unique properties make it a valuable tool for studying the therapeutic potential of persulfides and their role in redox biology .
Properties
Molecular Formula |
C18H26BNO5S2 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyldisulfanyl]propanoic acid |
InChI |
InChI=1S/C18H26BNO5S2/c1-12(21)20-15(16(22)23)11-27-26-10-13-6-8-14(9-7-13)19-24-17(2,3)18(4,5)25-19/h6-9,15H,10-11H2,1-5H3,(H,20,21)(H,22,23)/t15-/m1/s1 |
InChI Key |
DWYXPNQQWSCJFO-OAHLLOKOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSSC[C@H](C(=O)O)NC(=O)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
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